3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-

CAS No.: 656824-61-2

Cat. No.: VC16819659

Molecular Formula: C31H34O

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656824-61-2 |

|---|---|

| Molecular Formula | C31H34O |

| Molecular Weight | 422.6 g/mol |

| IUPAC Name | 2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one |

| Standard InChI | InChI=1S/C31H34O/c1-25(22-26-14-6-2-7-15-26)31(23-27-16-8-3-9-17-27,24-28-18-10-4-11-19-28)30(32)29-20-12-5-13-21-29/h2-3,5-9,12-17,20-21,28H,1,4,10-11,18-19,22-24H2 |

| Standard InChI Key | BVKVTCNZPGJAFO-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

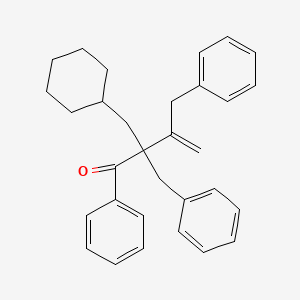

The compound’s IUPAC name, 2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one, reflects its intricate structure. Key features include:

-

A butenone () core at position 1.

-

Phenyl groups at positions 1, 2, and 3.

-

A cyclohexylmethyl group branching from the second carbon.

The stereochemistry is undefined in current literature, suggesting potential for stereoisomerism, though no studies have confirmed this.

Table 1: Key Identifiers of 3-Buten-1-one, 2-(Cyclohexylmethyl)-1-Phenyl-2,3-Bis(Phenylmethyl)-

| Property | Value |

|---|---|

| CAS No. | 656824-61-2 |

| Molecular Formula | |

| Molecular Weight | 422.6 g/mol |

| SMILES | C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

| InChI Key | BVKVTCNZPGJAFO-UHFFFAOYSA-N |

Spectroscopic and Computational Data

While experimental spectra (e.g., NMR, IR) are unavailable, computational predictions using tools like Gaussian or Schrödinger Suite could infer key properties:

-

-NMR: Expected signals include vinyl protons ( 5.0–6.0 ppm), aromatic protons ( 7.0–7.5 ppm), and cyclohexyl methylene protons ( 1.0–2.5 ppm).

-

LogP: Estimated at 6.2–7.0 due to extensive hydrophobic substituents, suggesting low aqueous solubility.

Synthesis and Manufacturing Approaches

Challenges in Synthesis:

-

Steric Hindrance: Bulky substituents impede reaction kinetics.

-

Regioselectivity: Competing reactions at multiple reactive sites.

-

Purification: Difficulty isolating the product from complex mixtures.

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior remains unstudied, but its high molecular weight and aromaticity suggest a melting point above 150°C and decomposition temperatures exceeding 300°C.

Solubility and Reactivity

-

Solubility: Likely soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water.

-

Reactivity: The α,β-unsaturated ketone moiety may undergo:

-

Diels-Alder Reactions: With dienes to form six-membered rings.

-

Nucleophilic Additions: At the carbonyl or β-carbon positions.

-

Challenges in Research and Development

Lack of Standardized Data

Absence of the following hinders progress:

-

Crystallographic Data: Unknown solid-state conformation.

-

Toxicological Profiles: Safety data for handling and storage.

Scalability Issues

Multi-step syntheses with low yields (e.g., 31% in analogous reactions ) complicate large-scale production.

Future Directions and Concluding Remarks

Prioritized Research Areas

-

Synthetic Optimization: Develop catalytic, asymmetric methods to improve efficiency.

-

Computational Modeling: Predict reactivity and selectivity using DFT calculations.

-

Biological Screening: Test against cancer cell lines or microbial targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume